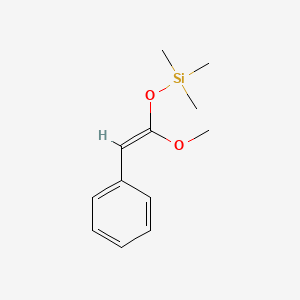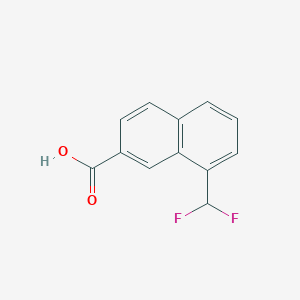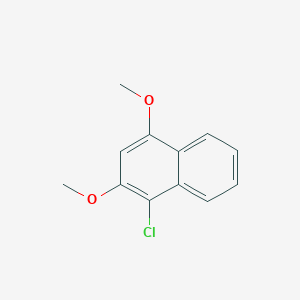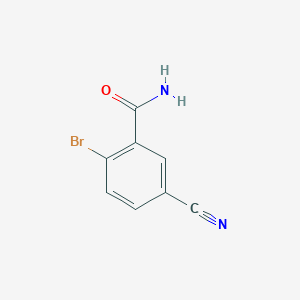
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylamine with 3-ethyl-2-bromopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or naphthyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated naphthyl or ethyl groups.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)pyrrolidine: Lacks the ethyl group, which may affect its binding affinity and reactivity.
3-Ethylpyrrolidine: Lacks the naphthyl group, resulting in different electronic and steric properties.
Naphthylpyrrolidine Derivatives: Various derivatives with different substituents on the naphthyl or pyrrolidine rings.
Uniqueness: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is unique due to the combination of the ethyl and naphthyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
3-ethyl-2-naphthalen-1-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-10-11-17-16(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,16-17H,2,10-11H2,1H3 |
Clé InChI |
ZQLGPMFUELNVPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)



![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)



![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)
